

Molecular structure and weight of 4-Fluoro-5-methoxy-2-nitrobenzoic acid

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Compound of Interest

Compound Name: 4-Fluoro-5-methoxy-2-nitrobenzoic acid

Cat. No.: B1443468

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An In-depth Technical Guide to 4-Fluoro-5-methoxy-2-nitrobenzoic acid

Abstract: This technical guide provides a comprehensive overview of **4-Fluoro-5-methoxy-2-nitrobenzoic acid**, a key chemical intermediate in modern pharmaceutical development. The document details the molecule's structural and physicochemical properties, a proposed robust synthesis protocol, and state-of-the-art analytical methodologies for structural confirmation and purity assessment. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven insights to support the compound's effective utilization in complex synthetic workflows.

Molecular Profile and Physicochemical Properties

4-Fluoro-5-methoxy-2-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its unique arrangement of electron-withdrawing (fluoro, nitro, carboxylic acid) and electron-donating (methoxy) groups on the benzene ring imparts specific reactivity and makes it a valuable building block in medicinal chemistry. The presence of fluorine, in particular, is a well-established strategy in drug design to modulate metabolic stability and binding affinity.

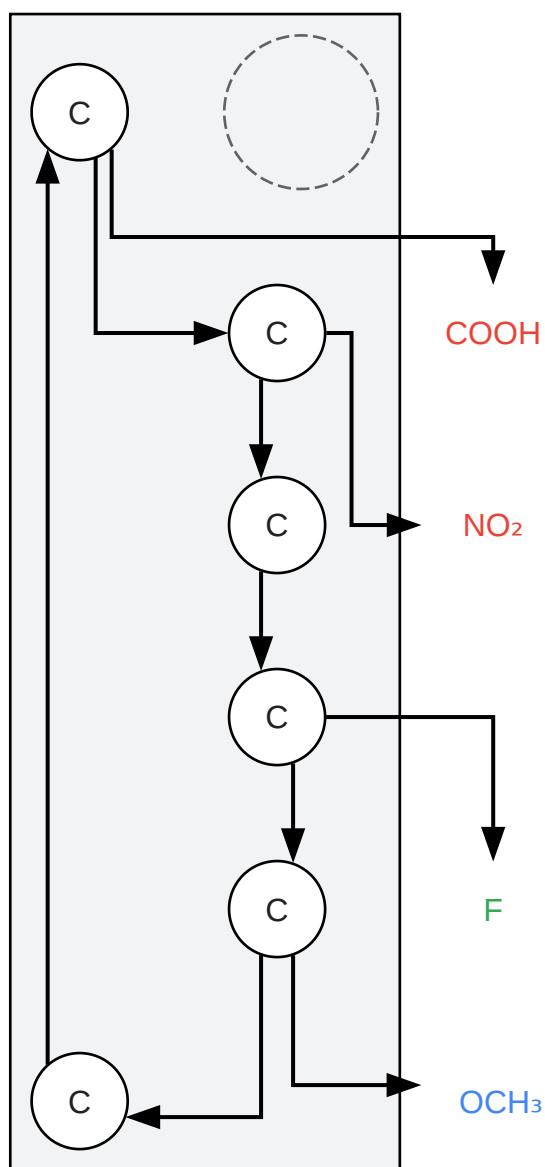
Chemical Identity

A consolidated summary of the key identifiers for **4-Fluoro-5-methoxy-2-nitrobenzoic acid** is presented below.

Identifier	Value	Source
CAS Number	864293-50-5	CymitQuimica [1]
Molecular Formula	C ₈ H ₆ FNO ₅	CymitQuimica [1]
IUPAC Name	4-fluoro-5-methoxy-2-nitrobenzoic acid	N/A
InChI Key	MGLFJUZFMICSSW-UHFFFAOYSA-N	CymitQuimica [1]
Synonyms	4-Fluoro-5-methoxy-2-nitrobenzoic acid	CymitQuimica [1]

Structural Information

The structural arrangement of the functional groups is critical to the molecule's chemical behavior. The nitro group is positioned ortho to the carboxylic acid, while the fluoro and methoxy groups are at the 4- and 5-positions, respectively.



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Caption: Molecular Structure of **4-Fluoro-5-methoxy-2-nitrobenzoic acid**.

Physicochemical Data

The compound's physical properties are essential for handling, reaction setup, and purification.

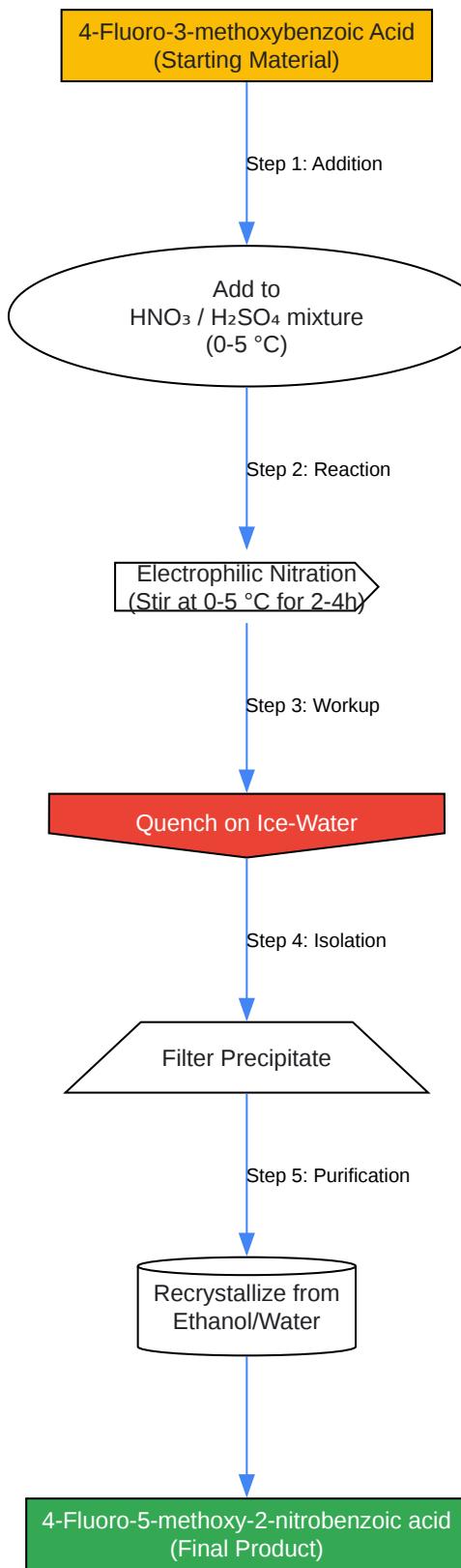
Property	Value	Source
Molecular Weight	215.14 g/mol	Benchchem[2]
Appearance	Solid	CymitQuimica[1]
Purity (Typical)	≥97%	CP Lab Safety[3]

Proposed Synthesis and Purification Protocol

Synthesis Rationale and Pathway

The most direct and industrially scalable route to **4-Fluoro-5-methoxy-2-nitrobenzoic acid** is the regioselective nitration of a suitable precursor. The logical starting material is 4-fluoro-3-methoxybenzoic acid. In this substrate, the methoxy group is a powerful ortho-, para- directing group, while the carboxylic acid is a meta- directing group. Both groups direct the incoming electrophile (the nitronium ion, NO_2^+) to the C2 position, ensuring high regioselectivity and minimizing isomeric impurities.

The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion, which is necessary for the reaction to proceed.



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Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a well-established method for the nitration of activated aromatic rings and is adapted for this specific substrate based on documented procedures for analogous compounds.[\[4\]](#)[\[5\]](#)

- **Reactor Preparation:** In a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (98%, 3.0 equivalents).
- **Nitrating Mixture:** Cool the reactor to 0 °C using a circulating chiller. Slowly add concentrated nitric acid (68%, 1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 15 minutes at 0-5 °C.
 - **Expertise & Experience:** Maintaining a low temperature is critical to prevent runaway reactions and the formation of undesired byproducts. The pre-formation of the nitrating mixture ensures the controlled generation of the nitronium ion.
- **Substrate Addition:** Dissolve 4-fluoro-3-methoxybenzoic acid (1.0 equivalent) in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture, keeping the internal temperature strictly between 0 °C and 5 °C.
- **Reaction Monitoring:** Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by taking aliquots every 30 minutes and analyzing them via HPLC or TLC until the starting material is consumed (typically 2-4 hours).
- **Reaction Quench:** Prepare a separate vessel with a stirred mixture of crushed ice and water (10 parts ice-water to 1 part reaction mixture volume). Slowly pour the completed reaction mixture onto the ice-water with vigorous stirring. A solid precipitate of the crude product should form.
 - **Trustworthiness:** Quenching on ice serves two purposes: it safely neutralizes the potent acid mixture and precipitates the organic product, which has low solubility in the aqueous medium.
- **Isolation:** Allow the slurry to stir for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized

water until the filtrate is neutral (pH ~7).

- Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification and Isolation

Recrystallization is the most effective method for purifying the crude product.

- Dissolve the crude solid in a minimal amount of hot ethanol.
- Add hot water dropwise until the solution becomes faintly turbid.
- Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Structural Elucidation and Quality Control

Methodology

Confirming the identity and purity of the final compound is a non-negotiable step. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.

Rationale for Analytical Techniques

- HPLC: Ideal for determining purity and identifying any isomeric or process-related impurities with high sensitivity.[\[6\]](#)
- NMR Spectroscopy: Provides unambiguous structural confirmation by mapping the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): Confirms the molecular weight and elemental formula.

Protocol: High-Performance Liquid Chromatography (HPLC)

This is a general reverse-phase method suitable for purity analysis of aromatic carboxylic acids.[\[6\]](#)

Parameter	Recommended Setting
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	10% B to 90% B over 20 minutes
Flow Rate	1.0 mL/min
Detector	UV at 254 nm
Column Temp.	30 °C
Injection Vol.	5 µL
Sample Prep.	1 mg/mL in Acetonitrile/Water (1:1)

Data Interpretation: Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted chemical shifts (δ) and coupling patterns. Experimental verification is required.

- ^1H NMR (400 MHz, DMSO- d_6):
 - $\delta \sim 13.5$ (s, 1H): Carboxylic acid proton (broad singlet).
 - $\delta \sim 8.0$ (d, $J \approx 7$ Hz, 1H): Aromatic proton ortho to the nitro group.

- $\delta \sim 7.8$ (d, $J \approx 11$ Hz, 1H): Aromatic proton ortho to the fluorine atom.
- $\delta \sim 4.0$ (s, 3H): Methoxy group protons (singlet).
- ^{13}C NMR (100 MHz, DMSO-d₆):
 - $\delta \sim 165.0$: Carboxylic acid carbon.
 - $\delta \sim 155.0$ (d, $J \approx 250$ Hz): Carbon attached to fluorine.
 - $\delta \sim 150.0$: Carbon attached to the methoxy group.
 - Aromatic carbons: Additional signals expected between δ 110-145 ppm.
 - $\delta \sim 57.0$: Methoxy carbon.

Protocol: Mass Spectrometry (MS)

- Technique: Electrospray Ionization (ESI) in negative mode.
- Expected Ion: [M-H]⁻ at m/z 214.02.
 - Trustworthiness: High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental formula. The calculated exact mass for [C₈H₅FNO₅]⁻ is 214.0157, providing a stringent test of the compound's identity.

Applications in Drug Discovery and Development

4-Fluoro-5-methoxy-2-nitrobenzoic acid and its close isomers are recognized as crucial intermediates in the synthesis of targeted therapeutics, particularly in oncology. The compound serves as a scaffold that can be elaborated through further chemical modifications.

A primary application involves the reduction of the nitro group to an aniline, which can then participate in amide bond formation or other coupling reactions. For instance, the related isomer 4-fluoro-2-methoxy-5-nitrobenzoic acid is a documented precursor in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as Osimertinib, a treatment for non-small cell lung cancer.^{[4][5]} The unique substitution pattern of these molecules is often key to achieving selective binding to the target protein.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards.

- Signal Word: Warning
- Hazard Statements:[7]
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

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References

- 1. 4-Fluoro-5-methoxy-2-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Fluoro-2-methoxy-5-nitrobenzoic acid | 151793-17-8 | Benchchem [benchchem.com]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]

- 7. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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